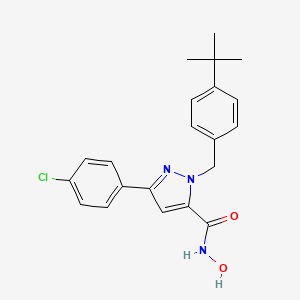

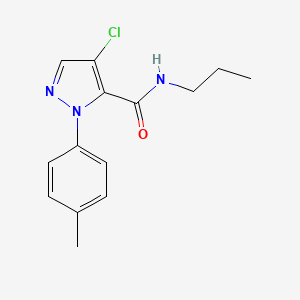

![molecular formula C17H19F3N8OS B2434693 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 898414-68-1](/img/structure/B2434693.png)

2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide” is a chemical compound with a linear formula of C16H18BrN7OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 436.336 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .科学的研究の応用

Synthesis and Insecticidal Assessment

The compound has been used in the synthesis of various heterocycles with potential insecticidal properties. A study by Fadda et al. (2017) synthesized derivatives such as pyrrole, pyridine, and triazolo[5,1-c]triazine, assessing their insecticidal effects against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Novel Triazinium-Imidothioate Zwitterions

Wermann et al. (2005) explored the synthesis of novel heterocyclic compounds, including triazolo[1,5-a][1,3,5]triazinium halides and their subsequent reaction with amines to produce guanidines and fused tricyclic bis([1,2,4]triazolo)[1,5-a:1′,5′-d][1,3,5]triazinium halides (Wermann et al., 2005).

Anticancer and Antimicrobial Activities

Research by Riyadh et al. (2013) described the synthesis of [1,2,4]triazolo[5,1-c][1,2,4]triazine derivatives with potential anticancer and antimicrobial activities. The study focused on derivatives incorporating an antipyrin-4-yl or antipyrin-4-ylcarboxamide moiety (Riyadh et al., 2013).

Metal-Free Synthesis of Heterocycles

Zheng et al. (2014) developed a metal-free method for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. This innovative approach facilitates the construction of a 1,2,4-triazolo[1,5-a]pyridine skeleton (Zheng et al., 2014).

Antimicrobial Evaluation of Thienopyrimidine Derivatives

Bhuiyan et al. (2006) investigated the synthesis and antimicrobial evaluation of thienopyrimidine derivatives, revealing significant antimicrobial activity. This study highlights the potential of these derivatives in pharmaceutical applications (Bhuiyan et al., 2006).

Bis-S-Triazolo[1,5-a:1',5'-c]pyrimidine Derivatives

Brown and Shinozuka (1980) reported a synthetic route for bis-s-triazolo[1,5-a:1',5'-c]pyrimidine, a new tricyclic system with potential applications in medicinal chemistry (Brown & Shinozuka, 1980).

Bis(α-Bromo Ketones) as Precursors

Shaaban and Elwahy (2012) described the synthesis of bis(α-bromo ketones) as precursors for novel bis(s-triazolo[3,4-b][1,3,4]thiadiazines) and bis(as-triazino[3,4-b][1,3,4]thiadiazines), showcasing the versatility of these compounds (Shaaban & Elwahy, 2012).

Anticancer and Antimicrobial Activity of Phthalazine Analogs

Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines, which showed notable anticancer and antimicrobial activities (Kumar et al., 2019).

Safety and Hazards

作用機序

Target of Action

The primary target of this compound is currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit the pcaf bromodomain . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Result of Action

If the compound acts similarly to its structural analogs, it could potentially have anti-cancer effects by inhibiting the pcaf bromodomain .

特性

IUPAC Name |

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N8OS/c1-3-21-13-24-14(22-4-2)28-15(25-13)26-27-16(28)30-9-12(29)23-11-7-5-6-10(8-11)17(18,19)20/h5-8H,3-4,9H2,1-2H3,(H,23,29)(H2,21,22,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIZYDLGKSVOSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

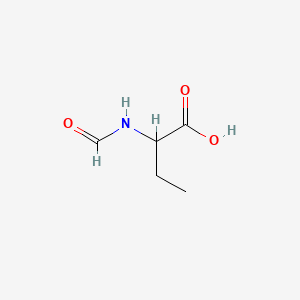

![2-Methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2434613.png)

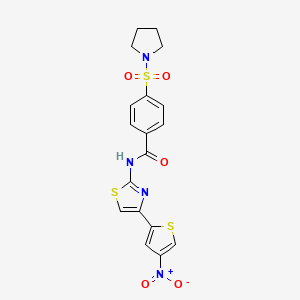

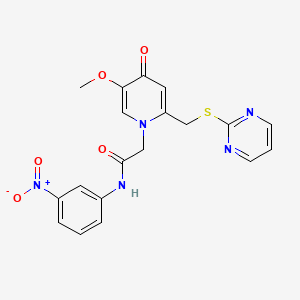

![N-(4-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2434615.png)

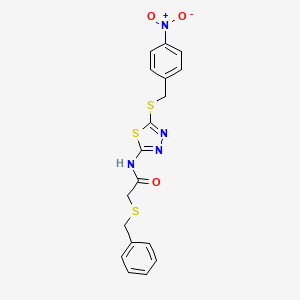

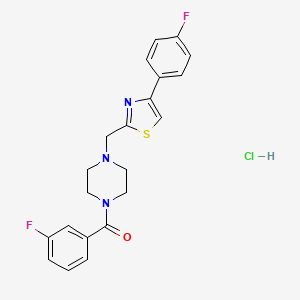

![1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B2434619.png)

![[(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2434621.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-ethylbenzamide](/img/structure/B2434627.png)

![(Z)-ethyl 2-(6-methyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2434631.png)

![(2S)-2-[(2-fluorophenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B2434632.png)